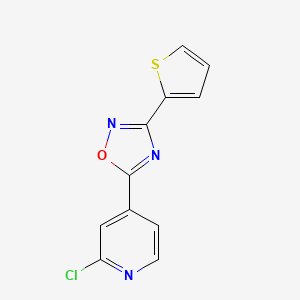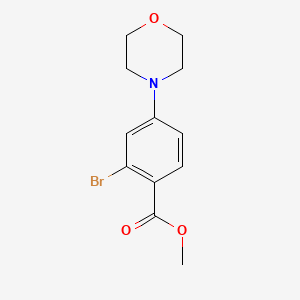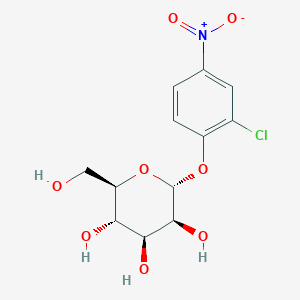
2,6-Dichloro-4-fluoroiodobenzene
Overview
Description
2,6-Dichloro-4-fluoroiodobenzene is a chemical compound with the molecular formula C6H2Cl2FI . It is a polyhalobenzene and is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular weight of this compound is 290.89 g/mol . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The density of this compound is approximately 2.083 g/cm3 at 20 °C . Its boiling point is around 254.5 °C . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Fluorinated Biphenyls
2,6-Dichloro-4-fluoroiodobenzene can serve as a key intermediate in the synthesis of fluorinated biphenyls. For example, in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound of interest in pharmaceutical and material science research, cross-coupling reactions are utilized. Such compounds are crucial in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcasing the importance of halogenated intermediates in drug development and synthesis (Qiu et al., 2009).
Development of Chemosensors
The structural features of this compound could be leveraged in the development of chemosensors. For instance, derivatives of similar halogenated compounds have been utilized for the detection of metal ions and other analytes, highlighting their role in creating sensitive and selective chemosensors. This area of research is crucial for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Environmental Impact and Toxicology Studies
While studies specifically on this compound were not found, research on similar compounds, such as 2,4-D herbicides, provides insight into the environmental fate, behavior, and toxicological impact of halogenated aromatics. These studies are fundamental for understanding the ecological and health implications of using and disposing of such compounds, indicating the broader relevance of research on halogenated intermediates (Zuanazzi et al., 2020).
Safety and Hazards
When handling 2,6-Dichloro-4-fluoroiodobenzene, it is recommended to wear personal protective equipment and ensure adequate ventilation. Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition .
Relevant Papers A paper titled “Rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline as a pesticide based on a high-nuclear Cd (ii)–Sm (iii) nanocluster” mentions a compound similar to this compound . Another paper titled “Voltammetric and spectrophotometric studies of toxic disinfection by-product 2,6-dichloro-1,4-benzoquinone and its behavior with DNA” also discusses a similar compound .
Mechanism of Action
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where an electron-rich species (the nucleophile) replaces one of the halogen atoms . The exact mode of action can depend on many factors, including the specific biological target and the environmental conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-fluoroiodobenzene . For example, the pH and temperature of the environment can affect the compound’s reactivity. Additionally, the presence of other chemicals can influence its stability and its interactions with biological targets.
properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDDNJADWILQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)



![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)


![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
